molecular formula C15H14O4S B7778985 (2-Acetylphenyl) 4-methylbenzenesulfonate

(2-Acetylphenyl) 4-methylbenzenesulfonate

Cat. No.: B7778985
M. Wt: 290.3 g/mol
InChI Key: ATAZYCANNDNXFH-UHFFFAOYSA-N
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Description

(2-Acetylphenyl) 4-methylbenzenesulfonate: is an organic compound with the molecular formula C15H14O4S It is known for its unique chemical structure, which includes an acetyl group attached to a phenyl ring and a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetylphenyl) 4-methylbenzenesulfonate typically involves the reaction of 2-acetylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (2-Acetylphenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The sulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2-Acetylphenyl) 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex organic molecules . Its reactivity makes it a valuable compound in organic synthesis.

Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug development and as a biochemical probe. Its unique structure allows it to interact with various biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Acetylphenyl) 4-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The acetyl group can form hydrogen bonds, while the sulfonate group can participate in ionic interactions. These interactions enable the compound to modulate biological pathways and chemical reactions .

Comparison with Similar Compounds

  • (2-Acetylphenyl) benzenesulfonate
  • (2-Acetylphenyl) 4-chlorobenzenesulfonate
  • (2-Acetylphenyl) 4-nitrobenzenesulfonate

Comparison: Compared to its analogs, (2-Acetylphenyl) 4-methylbenzenesulfonate exhibits unique reactivity due to the presence of the methyl group on the benzenesulfonate moiety. This methyl group can influence the compound’s steric and electronic properties, making it distinct in its chemical behavior and applications .

Properties

IUPAC Name

(2-acetylphenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-11-7-9-13(10-8-11)20(17,18)19-15-6-4-3-5-14(15)12(2)16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAZYCANNDNXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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